ethyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate ethyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1171552-15-0
VCID: VC11921231
InChI: InChI=1S/C11H12N4O3S/c1-3-18-10(17)7-6-19-11(13-7)14-9(16)8-4-5-12-15(8)2/h4-6H,3H2,1-2H3,(H,13,14,16)
SMILES: CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=NN2C
Molecular Formula: C11H12N4O3S
Molecular Weight: 280.31 g/mol

ethyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate

CAS No.: 1171552-15-0

VCID: VC11921231

Molecular Formula: C11H12N4O3S

Molecular Weight: 280.31 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate - 1171552-15-0

Description

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Below is a general outline of the synthetic process:

  • Formation of Thiazole Core:

    • The thiazole ring is synthesized through cyclization reactions involving thiourea or similar sulfur-containing compounds with α-halo ketones or esters.

  • Attachment of Pyrazole Moiety:

    • The pyrazole ring is introduced via condensation reactions using hydrazines and diketones or ketoesters.

  • Amidation Reaction:

    • The amide linkage at the pyrazole's 5-position is formed by reacting the intermediate with an appropriate carboxylic acid derivative.

  • Esterification:

    • The ester group on the thiazole core is introduced via reaction with alcohols in acidic conditions.

Biological Significance

Compounds containing both pyrazole and thiazole scaffolds have been extensively studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Potential Applications:

  • Antimicrobial Activity: Thiazoles are known to disrupt bacterial enzyme systems, while pyrazoles can enhance binding affinity to microbial targets.

  • Cytotoxicity Against Cancer Cells: Similar compounds have shown activity against cell lines like HepG2 (liver cancer) and MDA-MB-231 (breast cancer) through inhibition of VEGFR2 or other pathways .

  • Anti-inflammatory Potential: Molecular docking studies suggest that such compounds may inhibit enzymes like 5-lipoxygenase (5-LOX), reducing inflammation .

Spectroscopic Characterization

To confirm the structure of ethyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate, various analytical techniques are employed:

TechniqueExpected Data
NMR (¹H and ¹³C)Signals for aromatic protons (thiazole/pyrazole), methyl groups, and ester protons.
IR SpectroscopyPeaks for C=O stretching (amide/ester), N-H bending (amide), and C-S stretching.
Mass SpectrometryMolecular ion peak corresponding to m/z = ~252 (M+).

Synthesis Optimization:

Studies have demonstrated that reactions involving triethylamine as a base in ethanol yield high purity products under reflux conditions .

Biological Screening:

Analogous compounds have been tested for antibacterial activity against Escherichia coli and Proteus mirabilis, showing moderate to significant inhibition . Cytotoxicity studies also highlight their potential as lead compounds in cancer therapy .

Future Directions

To fully explore the utility of ethyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate:

  • Perform comprehensive biological assays to evaluate its antimicrobial spectrum.

  • Conduct molecular docking studies to identify potential enzyme targets.

  • Explore derivatives by modifying the ester or amide groups for enhanced activity.

This compound represents a promising scaffold for drug discovery due to its versatile chemical structure and potential biological activities.

CAS No. 1171552-15-0
Product Name ethyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate
Molecular Formula C11H12N4O3S
Molecular Weight 280.31 g/mol
IUPAC Name ethyl 2-[(2-methylpyrazole-3-carbonyl)amino]-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C11H12N4O3S/c1-3-18-10(17)7-6-19-11(13-7)14-9(16)8-4-5-12-15(8)2/h4-6H,3H2,1-2H3,(H,13,14,16)
Standard InChIKey XXUUZFGVVYVQPQ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=NN2C
Canonical SMILES CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=NN2C
PubChem Compound 25835688
Last Modified Nov 23 2023

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